4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzene ring and a pyridinylmethyl substituent modified with a thiophene moiety. The dioxopyrrolidine group may enhance solubility or influence binding interactions, while the thiophene-pyridine hybrid substituent could modulate electronic properties or steric effects .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c24-18-9-10-19(25)23(18)15-5-7-16(8-6-15)29(26,27)22-13-14-3-1-11-21-20(14)17-4-2-12-28-17/h1-8,11-12,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKOXRTXEKKLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-Dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure incorporating a dioxopyrrolidine moiety, a thiophene ring, and a benzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 246.26 g/mol . The presence of these functional groups suggests various potential interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions, often starting from readily available precursors. Common methods include:
- Formation of the Dioxopyrrolidine Core : This step often involves cyclization reactions under acidic or basic conditions.
- Attachment of the Thiophene and Pyridine Moieties : These groups are usually introduced via nucleophilic substitution reactions or coupling reactions.
- Final Modification : The benzenesulfonamide group is added, which can enhance solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : Similar compounds have been shown to inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Cardiovascular Effects : Studies on sulfonamide derivatives indicate that they can modulate perfusion pressure and coronary resistance, suggesting potential use in cardiovascular therapies .
Pharmacological Studies
- In Vitro Studies : Various assays have been conducted to evaluate the compound's efficacy against cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast and colon cancer cells.
- In Vivo Studies : Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound. Notably, studies indicate that it may lower blood pressure and improve cardiac function through calcium channel modulation .
- Docking Studies : Molecular docking simulations suggest that the compound could effectively bind to calcium channels, potentially influencing cardiovascular function .
Case Studies
Several case studies highlight the biological activity of related sulfonamide compounds:
- Case Study 1 : A study evaluated the effects of a benzenesulfonamide derivative on isolated rat hearts, demonstrating significant reductions in perfusion pressure when administered at low concentrations (0.001 nM) .
- Case Study 2 : Another investigation focused on the antinociceptive properties of similar compounds in pain models, revealing that certain derivatives can effectively reduce pain responses in animal models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O4S |
| Molecular Weight | 246.26 g/mol |
| Anticancer Activity | Inhibits cell proliferation |
| Cardiovascular Effects | Reduces perfusion pressure |
| Binding Affinity (Theoretical) | High affinity for calcium channels |
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the thiophene and pyridine groups may enhance its interaction with microbial targets, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Given its structural complexity, there is potential for neuroprotective applications, particularly in conditions involving oxidative stress.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on small-cell lung cancer cell lines (e.g., NCI-H196). Results demonstrated dose-dependent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.
Anti-inflammatory Effects
In models of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This indicates its potential utility in managing inflammatory conditions.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects:
- NF-kB Pathway Inhibition : The compound appears to inhibit NF-kB signaling pathways, crucial in mediating inflammatory responses.
- Oxidative Stress Reduction : Studies indicate that it enhances antioxidative defenses by upregulating heme oxygenase-1 (HO-1), contributing to cellular protection against oxidative damage.
Comparison with Similar Compounds
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Structure : Contains a thiazole ring instead of thiophene and a pyrimidinyl-thioxo group.
- The pyrimidinyl-thioxo group may confer distinct binding interactions compared to the dioxopyrrolidine moiety in the target compound.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, highlighting divergent synthetic pathways compared to the target compound’s uncharacterized route .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structure : Features a pyridine-aniline hybrid substituent and a methyl group on the benzene ring.
- The methyl group may enhance lipophilicity but decrease polarity compared to the target compound’s dioxopyrrolidine .
Benzenesulfonamides with Fused Ring Systems
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Integrates a chromen-2-yl (benzopyran) and pyrazolo-pyrimidine system.
- The pyrazolo-pyrimidine core may target kinase enzymes, diverging from the target compound’s hypothetical mechanism.
- Physical Properties : Melting point = 175–178°C; molecular weight = 589.1 g/mol. These properties suggest higher thermal stability and bulkier structure compared to the target compound .
Substituent-Specific Comparisons
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
- Structure : Includes methoxy and morpholine-sulfonyl groups.
- Contrasts with the target compound’s thiophene-pyridine and dioxopyrrolidine motifs .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Replaces the pyridinylmethyl-thiophene group with a fluorinated benzothiazole system.
- Key Differences : Benzothiazole’s electron-withdrawing fluorine atoms and sulfur/nitrogen atoms may increase acidity of the sulfonamide proton, affecting binding kinetics. The ethyl group on benzothiazole introduces steric bulk absent in the target compound .
Tabulated Comparison of Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
